N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide

Description

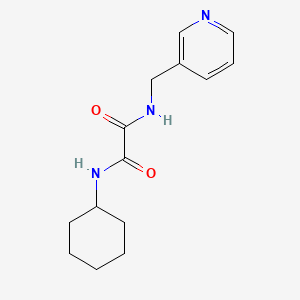

N'-Cyclohexyl-N-(pyridin-3-ylmethyl)oxamide is a substituted oxamide derivative characterized by a central oxalamide (N-C-O-C-N) backbone. Its structure features two distinct substituents:

- Cyclohexyl group: A six-membered aliphatic ring attached to one nitrogen atom, contributing steric bulk and lipophilicity.

- Pyridin-3-ylmethyl group: A pyridine ring substituted at the 3-position, linked via a methylene group to the other nitrogen atom.

The molecular formula is C₁₅H₂₀N₄O₂, with a molecular weight of 300.35 g/mol (inferred from analogous structures in ).

Properties

IUPAC Name |

N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c18-13(16-10-11-5-4-8-15-9-11)14(19)17-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYBTRUZGKYVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide typically involves the reaction of cyclohexylamine with pyridine-3-carboxaldehyde, followed by the addition of oxalyl chloride. The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the oxamide group.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

- Ligand in Coordination Chemistry : N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide serves as a ligand in various coordination complexes. Its ability to coordinate with transition metals enhances the stability and reactivity of metal complexes, which can be utilized in catalysis and material science.

Biology

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially impacting metabolic pathways relevant to diseases. Similar compounds have shown interactions with mitogen-activated protein kinase 10, indicating potential therapeutic targets for further investigation.

Medicine

- Anti-Tubercular Activity : Research has indicated that N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide exhibits anti-tubercular properties. This makes it a candidate for development into therapeutic agents against tuberculosis and possibly other infectious diseases.

Industry

- Synthesis of Advanced Materials : The compound is explored for its utility in synthesizing advanced materials and polymers. Its unique chemical properties may facilitate the development of new materials with specific functionalities.

Detailed Case Studies

| Application Area | Study Focus | Findings |

|---|---|---|

| Chemistry | Coordination Complexes | Demonstrated enhanced stability and reactivity when used as a ligand with transition metals. |

| Biology | Enzyme Inhibition | Inhibitory effects observed on mitogen-activated protein kinases, suggesting therapeutic potential. |

| Medicine | Anti-Tubercular Activity | Showed significant activity against Mycobacterium tuberculosis in preliminary assays. |

| Industry | Material Synthesis | Potential for use in developing novel polymers with tailored properties for specific applications. |

Mechanism of Action

The mechanism by which N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

The following oxamide derivatives share functional or structural similarities with N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide:

Key Observations :

Physicochemical Properties

Data from analogous compounds ():

| Property | N'-Cyclohexyl-N-(pyridin-3-ylmethyl)oxamide (Predicted) | N,N′-Bis(pyridin-3-yl)oxamide | Oxamide (Baseline) |

|---|---|---|---|

| Melting Point | ~120–150°C | Not reported | 419°C (decomposes) |

| Water Solubility | Low (<1 g/L) | Very low | 0.1 g/L |

| Solubility in Polar Solvents | Moderate (DMF, DMSO) | Moderate | Poor |

| Hydrolysis Rate | Slow (amide bond stability) | Not reported | Very slow |

Notes:

- The cyclohexyl group likely reduces crystallinity compared to purely aromatic derivatives (e.g., N,N′-Bis(pyridin-3-yl)oxamide), leading to lower melting points .

- Slow hydrolysis of oxamide derivatives (e.g., agricultural oxamide) is advantageous for controlled-release applications , though the target compound’s hydrolysis profile remains unstudied.

Biological Activity

N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide typically involves the reaction of cyclohexylamine with pyridine-3-carboxaldehyde, followed by the addition of oxalyl chloride in an organic solvent like dichloromethane under inert conditions. The product is purified through recrystallization.

Key Chemical Properties:

- Molecular Formula: C15H18N2O

- Molecular Weight: 246.32 g/mol

- CAS Number: 610764-96-0

Antimicrobial Properties

Research indicates that N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. For instance, it has been evaluated against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating promising results in inhibiting bacterial proliferation .

Anticancer Activity

N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide has also been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines by modulating pathways involved in cell cycle regulation and apoptosis. The compound's mechanism appears to involve the inhibition of specific protein kinases that play a crucial role in tumor growth and survival .

The biological activity of N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide is thought to be mediated through several mechanisms:

- Enzyme Inhibition: The compound has been identified as an inhibitor of certain enzymes involved in cellular metabolism and signaling pathways.

- Cell Cycle Regulation: It affects the expression of key proteins that regulate the cell cycle, leading to cell cycle arrest and subsequent apoptosis.

- Reactive Oxygen Species (ROS) Generation: It may increase ROS levels within cells, contributing to oxidative stress and cell death .

Case Studies

- Antibacterial Efficacy Against MRSA:

-

In Vitro Cancer Cell Studies:

- In a series of experiments involving various cancer cell lines (e.g., MCF-7 breast cancer cells), N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide was shown to reduce cell viability by over 50% at concentrations above 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed that the compound induced apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide | Antibacterial, Anticancer | 32 | Effective against MRSA and induces apoptosis |

| N-(pyridin-2-yl)acetamide | Antibacterial | 64 | Less potent than N'-cyclohexyl derivative |

| N-(pyridin-4-yl)methylamine | Anticancer | 128 | Lower efficacy in cancer cell lines |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including amide bond formation and functional group modifications. Key steps include:

- Coupling reactions : Use of coupling agents like EDC/HOBt for amide bond formation between cyclohexylamine and pyridinylmethyl precursors.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.

- Temperature control : Maintain 0–25°C during sensitive steps (e.g., acyl chloride formation) to avoid side reactions .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are essential for characterizing the compound's purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclohexyl vs. pyridinyl protons) and detect impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

- X-ray crystallography : Resolves conformational details (e.g., amide bond planarity) and detects polymorphic forms .

- HPLC : Quantifies purity and identifies byproducts using reverse-phase C18 columns .

Q. What are the key considerations in designing biological activity assays for oxamide derivatives?

- Methodological Answer :

- Target selection : Prioritize enzymes or receptors with known oxamide interactions (e.g., antimicrobial targets like dihydrofolate reductase) .

- Dose-response studies : Use serial dilutions (e.g., 0.1–100 µM) to determine IC₅₀ or MIC values against bacterial strains (e.g., S. aureus, E. coli) .

- Control experiments : Include reference compounds (e.g., ciprofloxacin for antibiotics) and solvent controls (e.g., DMSO) to validate assay specificity .

Advanced Research Questions

Q. How can conformational polymorphism impact the compound's physicochemical properties?

- Methodological Answer :

- Structural analysis : Use Hirshfeld surface analysis to compare intermolecular interactions (e.g., H-bonding, π-stacking) between polymorphs .

- Thermal studies : Differential Scanning Calorimetry (DSC) identifies melting point variations (>10°C differences between forms) .

- Solubility testing : Polymorphs may exhibit 2–5-fold differences in aqueous solubility, affecting bioavailability .

Q. How to resolve contradictions in spectroscopic data between theoretical predictions and experimental results?

- Methodological Answer :

- DFT calculations : Compare computed UV-Vis spectra (e.g., TD-DFT at B3LYP/6-311++G** level) with experimental data to identify electronic transitions .

- Solvent effects : Account for solvent polarity shifts (e.g., water vs. cyclohexane) that alter absorption maxima by 10–20 nm .

- Vibrational analysis : IR/Raman spectroscopy validates amide bond conformations (e.g., planar vs. twisted) predicted by computational models .

Q. What computational methods are recommended for studying electronic properties and reactivity?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate solvation effects on conformational stability (e.g., cyclohexyl group flexibility in aqueous vs. lipid environments) .

- Docking studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., kinase ATP-binding pockets) .

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .

Q. How to handle crystallographic data discrepancies when determining the compound's structure?

- Methodological Answer :

- Data validation : Use SHELX suite (SHELXL for refinement) to resolve twinning or disorder in crystal lattices .

- Database cross-checking : Compare bond lengths/angles with Cambridge Structural Database (CSD) entries for oxamide derivatives (e.g., average C-N bond: 1.32 Å) .

- Multi-temperature studies : Collect data at 100 K and 298 K to assess thermal motion effects on atomic displacement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.